molecular formula C10H10O4 B1362759 Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate CAS No. 32066-29-8

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Cat. No. B1362759
Key on ui cas rn: 32066-29-8
M. Wt: 194.18 g/mol
InChI Key: VZOFEVHSVUBEPH-UHFFFAOYSA-N
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Patent
US06140310

Procedure details

A solution of 4-hydroxyacetophenone (500 g) in DMF (1.5 L) was slowly added to a suspension of sodium hydride (331 g) in DMF. The mixture was stirred for 15 min. till gas evolution had subsided. Dimethyl carbonate (1.55 L) was added and the reaction stirred overnight at room temperature. The reaction was worked up by pouring into ice (15 LB) followed by acidification to pH 2 with hydrochloric acid. The aqueous mixture was extracted with ethyl acetate (3×5 L) and this was washed with water (3×1 L) and brine, then dried (Na2SO4), filtered, and concentrated. The crude product was purified by chromatography on silica gel (10 Kg) with 15 to 40% ethyl acetate-hexane. The chromatographed product was recrystallized twice from ethyl acetate-hexane to yield 313 gm first crop material as a white powder with mp 90-92° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
331 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.55 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].[H-].[Na+].[C:13](=O)([O:16]C)[O:14][CH3:15].Cl>CN(C=O)C>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([CH2:1][C:13]([O:14][CH3:15])=[O:16])=[O:3])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
331 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.55 L
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min. till gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
by pouring into ice (15 LB)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×5 L)
WASH
Type
WASH
Details
this was washed with water (3×1 L) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (10 Kg) with 15 to 40% ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
The chromatographed product was recrystallized twice from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC=C(C(=O)CC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 313 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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